Ethyl 1-Boc-piperidine-2-carboxylate

Overview

Description

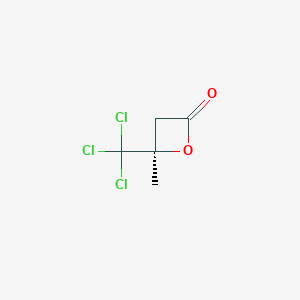

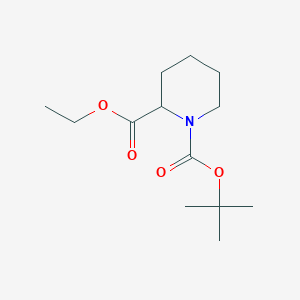

Ethyl 1-Boc-piperidine-2-carboxylate is a chemical compound with the molecular formula C13H23NO4 . It is an impurity of Avibactam, a non-β lactam β-lactamase inhibitor that inactivates some β-lactamases .

Synthesis Analysis

The synthesis of piperidine derivatives, including Ethyl 1-Boc-piperidine-2-carboxylate, has been a subject of recent research . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of Ethyl 1-Boc-piperidine-2-carboxylate consists of a piperidine ring which bears a carboxylic acid group .Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 1-Boc-piperidine-2-carboxylate are not detailed in the search results, it is noted that 1-Boc-piperazine, a related compound, undergoes cross-coupling with aryl iodides using CuBr/1,1′-bi-2-naphthol (catalyst) and K3PO4 (base). It also undergoes Buchwald-Hartwig coupling reactions with aryl halides .Physical And Chemical Properties Analysis

Ethyl 1-Boc-piperidine-2-carboxylate has a molar mass of 257.33 g/mol. It has a predicted density of 1.077±0.06 g/cm3 and a predicted boiling point of 323.9±35.0 °C. The compound has a flash point of 149.7°C and a vapor pressure of 0.000254mmHg at 25°C. Its refractive index is 1.473 .Scientific Research Applications

Synthesis of Trichloromethylcarbinols

“Ethyl 1-Boc-piperidine-2-carboxylate” is used in the synthesis of 2, 2, 2-trichloromethylcarbinols through a one-pot in situ formation and reaction with trimethyl (trichloromethyl) silane .

Palladium-Catalyzed α-Arylation

This compound serves as a substrate in palladium-catalyzed α-arylation of esters with heterocyclic bromides and chlorides, leading to the production of compounds like 4-pyridylpiperidinyl esters .

Formation of Piperidine Derivatives

It may be involved in intra- and intermolecular reactions leading to various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Research Chemicals

The compound is available for purchase as a research chemical, indicating its use in various chemical research and development activities .

Biopharma Production

The compound’s characteristics suggest potential applications in biopharmaceutical production processes, where it could be used as an intermediate or a reagent .

Safety and Hazards

Future Directions

Piperidines, including Ethyl 1-Boc-piperidine-2-carboxylate, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Mechanism of Action

Target of Action

Ethyl 1-Boc-piperidine-2-carboxylate, also known as 1-tert-butyl 2-ethyl piperidine-1,2-dicarboxylate, is primarily used as a substrate in palladium-catalyzed α-arylation of esters with heterocyclic bromides and chlorides . This suggests that the primary targets of this compound are the esters involved in these reactions.

Mode of Action

The interaction of Ethyl 1-Boc-piperidine-2-carboxylate with its targets involves a palladium-catalyzed α-arylation process . This process leads to the formation of 4-pyridylpiperidinyl esters , indicating a change in the chemical structure of the initial esters.

Biochemical Pathways

The biochemical pathways affected by Ethyl 1-Boc-piperidine-2-carboxylate are those involving the α-arylation of esters . The downstream effects of this process include the formation of 4-pyridylpiperidinyl esters , which can be further used in various chemical reactions.

Pharmacokinetics

The compound is predicted to have a boiling point of 3239±350 °C and a density of 1.077±0.06 g/cm3 , which may influence its bioavailability.

Result of Action

The molecular and cellular effects of Ethyl 1-Boc-piperidine-2-carboxylate’s action primarily involve the transformation of esters into 4-pyridylpiperidinyl esters . This transformation is a result of the palladium-catalyzed α-arylation process .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ethyl 1-Boc-piperidine-2-carboxylate. For instance, the palladium-catalyzed α-arylation process requires specific reaction conditions . .

properties

IUPAC Name |

1-O-tert-butyl 2-O-ethyl piperidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-5-17-11(15)10-8-6-7-9-14(10)12(16)18-13(2,3)4/h10H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBDNAOCLKIBYPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20408125 | |

| Record name | Ethyl 1-Boc-piperidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

362703-48-8 | |

| Record name | Ethyl 1-Boc-piperidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methylbenzo[d]thiazole-2(3H)-thione](/img/structure/B1588168.png)

![4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1588172.png)